molecular formula C17H17N5O B12233129 4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile

4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile

Cat. No.: B12233129
M. Wt: 307.35 g/mol
InChI Key: JXIFNLXNTLMVPZ-UHFFFAOYSA-N
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Description

4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile is a complex organic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrimidine ring, a piperidine ring, and a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate precursors. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves coupling the pyrimidine and piperidine intermediates with a benzonitrile group under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzonitrile derivatives .

Scientific Research Applications

4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile involves its interaction with molecular targets such as protein kinase B (Akt). By binding to the active site of Akt, this compound inhibits its activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. This inhibition disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile stands out due to its specific structure, which allows for high selectivity and potency in inhibiting protein kinase B (Akt). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

4-[4-(pyrimidin-4-ylamino)piperidine-1-carbonyl]benzonitrile

InChI

InChI=1S/C17H17N5O/c18-11-13-1-3-14(4-2-13)17(23)22-9-6-15(7-10-22)21-16-5-8-19-12-20-16/h1-5,8,12,15H,6-7,9-10H2,(H,19,20,21)

InChI Key

JXIFNLXNTLMVPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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